11-Methyloxacycloundecan-2-one
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Overview
Description
11-Methyloxacycloundecan-2-one is a chemical compound with the molecular formula C₁₁H₂₀O₂. It is also known by its systematic name, 11-methyl-1-oxacycloundecan-2-one. This compound is a member of the oxacycloundecanone family and is characterized by its unique structure, which includes a methyl group attached to the 11th carbon of an oxacycloundecanone ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyloxacycloundecan-2-one typically involves the cyclization of a suitable precursor. One common method is the cyclization of 11-methylundecanoic acid with a dehydrating agent such as phosphorus pentoxide (P₂O₅) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the oxacycloundecanone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
11-Methyloxacycloundecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxacycloundecanone ring to a more saturated form.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated oxacycloundecanones.
Substitution: Various substituted oxacycloundecanones depending on the nucleophile used.
Scientific Research Applications
11-Methyloxacycloundecan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 11-Methyloxacycloundecan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
11-Methylazacycloundecan-2-one: Similar structure but contains a nitrogen atom in the ring.
10-Hydroxyundecanoic acid: Similar carbon chain length but with a hydroxyl group instead of an oxacycloundecanone ring.
Uniqueness
11-Methyloxacycloundecan-2-one is unique due to its specific ring structure and the presence of a methyl group at the 11th carbon. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
3041-15-4 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
11-methyl-oxacycloundecan-2-one |
InChI |
InChI=1S/C11H20O2/c1-10-8-6-4-2-3-5-7-9-11(12)13-10/h10H,2-9H2,1H3 |
InChI Key |
DDXHTCUYDJEPPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCC(=O)O1 |
Origin of Product |
United States |
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